![molecular formula C31H28N4O7 B2647449 4-{[1-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide CAS No. 931952-07-7](/img/no-structure.png)

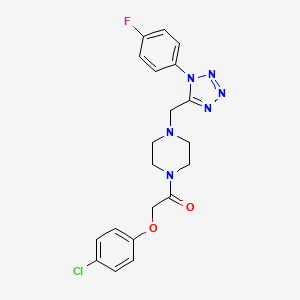

4-{[1-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

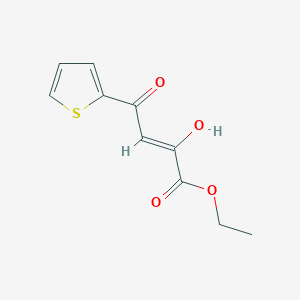

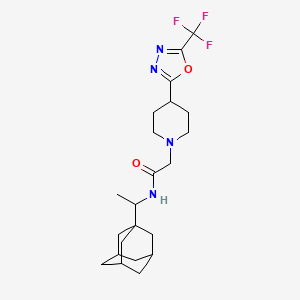

The compound is a complex organic molecule with several functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound. The molecule also has amide, ether, and aromatic ring structures .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The 3D structure could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amide group could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the degree of conjugation in the molecule could all influence its properties .科学的研究の応用

Synthesis and Structural Analysis

The compound under discussion is related to a class of chemicals involving quinazoline derivatives, which are synthesized through various chemical reactions. For instance, new 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines were synthesized by reacting (2-aminophenyl)(diphenyl)carbinol with nitriles, demonstrating the versatility in chemical modifications for creating diverse quinazoline derivatives. The methylation of 3,4-dihydroquinazolines with dimethyl sulfate targeted two nitrogen atoms, leading to complex structures through subsequent reactions, including alkaline hydrolysis (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).

Antimicrobial Activity

Quinazoline derivatives have been evaluated for their antimicrobial properties. Specific derivatives, such as 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones, have been prepared and shown good antimicrobial activity, compared with standard drugs, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2011).

Antitumor Activity

The synthesis and evaluation of quinazoline derivatives for antitumor activity is a significant area of research. Novel quinazolinone derivatives have been synthesized and subjected to antimicrobial activity evaluation, with some showing promising results against cancer cell lines (Habib, Hassan, & El‐Mekabaty, 2013). Additionally, the synthesis of new 1,2,4-triazole derivatives from quinazoline compounds and their antimicrobial activities have been explored, with some derivatives exhibiting good or moderate activities against test microorganisms (Bektaş et al., 2007).

Anticonvulsant Activity

Research into the anticonvulsant activity of quinazolinone derivatives has led to the design and synthesis of compounds with significant anticonvulsant properties. For example, a series of N-(4-substitutedphenyl)-4-(1-methyl or 1,2-dimethyl-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides were synthesized and evaluated for their anticonvulsant activity, revealing superior activities compared to reference drugs (Noureldin et al., 2017).

Safety and Hazards

将来の方向性

特性

CAS番号 |

931952-07-7 |

|---|---|

製品名 |

4-{[1-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide |

分子式 |

C31H28N4O7 |

分子量 |

568.586 |

IUPAC名 |

4-[[1-[2-(3,5-dimethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide |

InChI |

InChI=1S/C31H28N4O7/c1-40-24-14-22(15-25(16-24)41-2)33-28(36)19-34-27-8-4-3-7-26(27)30(38)35(31(34)39)18-20-9-11-21(12-10-20)29(37)32-17-23-6-5-13-42-23/h3-16H,17-19H2,1-2H3,(H,32,37)(H,33,36) |

InChIキー |

CRYHJRSYJKIRHZ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5)OC |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2647370.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methylbenzamide](/img/structure/B2647378.png)

![N-[[4-(4-bromophenyl)-5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2647379.png)

![N-(2-bromo-4-methylphenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2647381.png)

![N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2647387.png)